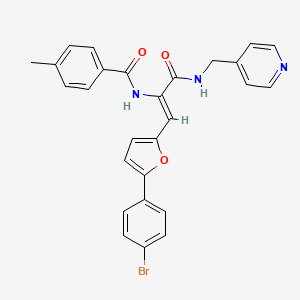
N~2~-butyl-N-(4-methoxyphenyl)asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Butyl-N-(4-Methoxyphenyl)asparagin ist eine organische Verbindung mit der Summenformel C15H22N2O4. Sie zeichnet sich durch das Vorhandensein einer Butylgruppe, einer Methoxyphenylgruppe und einer Asparagin-Einheit aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N2-Butyl-N-(4-Methoxyphenyl)asparagin umfasst typischerweise die Reaktion von Butylamin mit 4-Methoxyphenylessigsäure, gefolgt von der Integration der Asparagin-Einheit. Die Reaktionsbedingungen umfassen häufig die Verwendung eines geeigneten Lösungsmittels wie Dichlormethan oder Ethanol und eines Katalysators wie Salzsäure oder Schwefelsäure, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von N2-Butyl-N-(4-Methoxyphenyl)asparagin großtechnische Batchreaktionen unter kontrollierten Temperatur- und Druckbedingungen umfassen. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N~2~-Butyl-N-(4-Methoxyphenyl)asparagin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen mit Halogenen oder anderen Nukleophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Ethanol.
Substitution: Halogene in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von entsprechenden Carbonsäuren oder Ketonen.
Reduktion: Bildung von entsprechenden Alkoholen oder Aminen.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
N~2~-Butyl-N-(4-Methoxyphenyl)asparagin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenzielle Rolle in biochemischen Stoffwechselwegen und als Ligand in Proteinbindungsstudien untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Vorläufer in der Synthese von pharmazeutischen Verbindungen untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Herstellung von fortgeschrittenen Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N2-Butyl-N-(4-Methoxyphenyl)asparagin umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann ihre Wirkung entfalten, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert, wodurch verschiedene biochemische Stoffwechselwege beeinflusst werden. Die genauen beteiligten molekularen Zielstrukturen und Stoffwechselwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 2-(BUTYLAMINO)-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The butylamino group can interact with biological receptors, while the methoxyphenyl group may enhance binding affinity and specificity. The carbamoyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Butyl-N-(4-Methoxyphenyl)glycin
- N-Butyl-N-(4-Methoxyphenyl)alanin
- N-Butyl-N-(4-Methoxyphenyl)valin
Einzigartigkeit
N~2~-Butyl-N-(4-Methoxyphenyl)asparagin ist durch das Vorhandensein der Asparagin-Einheit einzigartig, die spezifische biochemische Eigenschaften und potenzielle Anwendungen verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität und Bindungseigenschaften aufweisen, was es für gezielte Forschungs- und industrielle Anwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C15H22N2O4 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
2-(butylamino)-4-(4-methoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-3-4-9-16-13(15(19)20)10-14(18)17-11-5-7-12(21-2)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
DZSANQHVNLXYMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11621550.png)
![N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621558.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621561.png)
![Diethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11621588.png)


![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)
![1-(3-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11621633.png)
![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
